molecular formula C17H20FN5O2 B2512248 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-81-2

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2512248
CAS No.: 1105244-81-2
M. Wt: 345.378
InChI Key: YQHVVVLRUNEQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group, an isobutylamino group, and a methyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide as the reagent.

    Attachment of the Isobutylamino Group: The isobutylamino group is introduced through an alkylation reaction using isobutylamine.

    Methylation: The final step involves the methylation of the purine ring using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom on the benzyl group.

    7-(4-Chlorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine.

    7-(4-Methylbenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-10(2)8-19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHVVVLRUNEQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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